Butyl diphenylphosphinite Butyl diphenylphosphinite
Brand Name: Vulcanchem
CAS No.: 13360-94-6
VCID: VC20973030
InChI: InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
SMILES: CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C16H19OP
Molecular Weight: 258.29 g/mol

Butyl diphenylphosphinite

CAS No.: 13360-94-6

Cat. No.: VC20973030

Molecular Formula: C16H19OP

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Butyl diphenylphosphinite - 13360-94-6

Specification

CAS No. 13360-94-6
Molecular Formula C16H19OP
Molecular Weight 258.29 g/mol
IUPAC Name butoxy(diphenyl)phosphane
Standard InChI InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Standard InChI Key VMUAFIWZWXGPGP-UHFFFAOYSA-N
SMILES CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structure

Butyl diphenylphosphinite, also known as butoxy(diphenyl)phosphane, is an organophosphorus compound with the molecular formula C₁₆H₁₉OP . The compound features a trivalent phosphorus atom bonded to two phenyl groups (C₆H₅) and a butoxy group (C₄H₉O). This structural arrangement places it in the class of phosphinites, characterized by the P-O-C linkage.

The compound's structure can be conceptualized as having a central phosphorus atom with a trigonal pyramidal geometry. The presence of a lone pair of electrons on the phosphorus atom is crucial to its chemical behavior, particularly its ability to coordinate with transition metals. The phenyl groups contribute to the compound's electronic properties, while the butoxy group affects its steric profile and reactivity patterns.

Butyl diphenylphosphinite's structure is related to that of diphenylphosphine (Ph₂PH), but differs in having a butoxy group instead of a hydrogen atom directly attached to the phosphorus . This structural difference significantly impacts its chemical properties, stability, and applications.

Physical and Chemical Properties

Butyl diphenylphosphinite exhibits several distinctive physicochemical properties that define its behavior in various chemical environments. At standard conditions, it exists as a colorless liquid with characteristic properties suitable for its applications in organic synthesis and catalysis.

Physical Properties

The compound has a molecular weight of 258.295 g/mol and exists as a liquid at room temperature . Its relatively high boiling point of 347.6°C at atmospheric pressure (760 mmHg) indicates strong intermolecular forces, likely due to the presence of the aromatic phenyl rings . The flash point of 201.1°C suggests it has relatively low flammability compared to many organic solvents .

The compound has a calculated LogP value of 3.851, indicating moderate lipophilicity and limited water solubility . With a vapor pressure of only 0.000107 mmHg at 25°C, it has very low volatility at room temperature . These properties influence its handling procedures and applications in various chemical processes.

Chemical Properties

Butyl diphenylphosphinite features a trivalent phosphorus center with a lone pair of electrons, making it an effective nucleophile and ligand for transition metals. The P-O bond is relatively weak compared to P-C bonds, contributing to its reactivity under certain conditions.

The compound can undergo various chemical transformations:

  • Oxidation: Like other trivalent phosphorus compounds, it can be oxidized to form the corresponding phosphine oxide.

  • Coordination: The lone pair on phosphorus readily coordinates with transition metals to form complexes.

  • Nucleophilic reactions: The phosphorus atom can act as a nucleophile toward electrophilic centers.

  • Hydrolysis: Under acidic or basic conditions, the P-O bond may undergo hydrolysis.

The reactivity of butyl diphenylphosphinite is influenced by both the electronic effects of the phenyl groups and the steric considerations of the butoxy group.

Synthesis Methods

Several synthetic routes have been developed for the preparation of butyl diphenylphosphinite, with the choice of method typically depending on available starting materials, desired purity, and scale of production.

Synthesis from Diphenylphosphine

One common approach involves the reaction of diphenylphosphine with butanol in the presence of a base. This method proceeds through the following steps:

  • Preparation of diphenylphosphine (Ph₂PH) by reducing triphenylphosphine with lithium to form lithium diphenylphosphide, which is then protonated .

  • Reaction of diphenylphosphine with butanol in the presence of a base such as sodium hydride or potassium tert-butoxide.

The reaction can be represented as:

Ph₂PH + C₄H₉OH + Base → Ph₂POC₄H₉ + Base-H

The synthesis requires careful handling due to the air-sensitive nature of diphenylphosphine, which readily oxidizes when exposed to oxygen .

Synthesis via Alkylation of Phosphinite Salts

Another synthetic route involves the alkylation of sodium diphenylphosphinite with a butyl halide. This method mirrors the conversion of triphenylphosphine oxide to reactive intermediates:

  • Generation of sodium diphenylphosphinite from appropriate precursors using metallic sodium.

  • Reaction of the resulting salt with butyl bromide or butyl chloride to yield butyl diphenylphosphinite.

The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity of the final product.

Applications in Chemistry

Butyl diphenylphosphinite finds applications in various fields of chemistry, primarily due to its ability to act as a ligand in coordination chemistry and as a reagent in organic synthesis.

Catalysis Applications

As a phosphorus-containing ligand, butyl diphenylphosphinite can coordinate to various transition metals, forming complexes that catalyze important organic transformations. While specific applications for butyl diphenylphosphinite itself are somewhat limited in the literature, related phosphinite compounds have demonstrated utility in:

  • Palladium-catalyzed cross-coupling reactions

  • Hydrogenation and hydroformylation processes

  • Carbonylation reactions

  • Metal-catalyzed transformations of alkynes and alkenes

The lone pair on the phosphorus atom enables coordination to metals, while the oxygen and attached groups influence the electronic and steric properties of the resulting complexes.

Ligand Chemistry

Butyl diphenylphosphinite belongs to a broader class of phosphinite ligands used in coordination chemistry. Related compounds, such as p-tert-butylcalixarene tetrakis(diphenylphosphinite), can coordinate with metal ions including palladium, platinum, rhodium, nickel, and molybdenum . These complexes have applications in homogeneous catalysis and materials chemistry.

The ability of phosphinites to provide a phosphorus donor atom for metal coordination while maintaining a distinct electronic environment (different from phosphines or phosphites) makes them valuable in designing catalysts with specific properties. The butoxy group in butyl diphenylphosphinite contributes to its steric profile and can influence the selectivity of catalytic reactions.

Structural Relationships and Comparisons

Understanding the relationship between butyl diphenylphosphinite and related compounds provides valuable context for its properties and applications.

Comparison with Diphenylphosphine

Diphenylphosphine (Ph₂PH) differs from butyl diphenylphosphinite by having a hydrogen atom instead of a butoxy group attached to phosphorus . This structural difference results in:

  • Higher acidity of diphenylphosphine due to the P-H bond

  • Greater air sensitivity of diphenylphosphine, which readily oxidizes to form diphenylphosphine oxide

  • Different coordination properties with transition metals

  • Different nucleophilicity patterns

Diphenylphosphine can be deprotonated to give diphenylphosphide derivatives (Ph₂P⁻), which are important intermediates in organophosphorus chemistry and can be used to prepare phosphinites including butyl diphenylphosphinite .

Comparison with Tert-Butyldiphenylphosphine

Tert-butyldiphenylphosphine has a tert-butyl group directly attached to phosphorus, in contrast to butyl diphenylphosphinite where the butyl group is connected via an oxygen bridge . This structural difference leads to:

  • Different electronic properties due to the absence of the electronegative oxygen

  • Different steric environments around the phosphorus atom

  • Distinct catalytic properties when used as ligands

Tert-butyldiphenylphosphine serves as a catalyst for various reactions including nickel-catalyzed carbocyanation of alkynes, palladium-catalyzed hydrocarboxylation, and ruthenium-catalyzed transfer hydrogenation processes .

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